N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-fluorophenyl)propanamide
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Overview
Description
N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(4-FLUOROPHENYL)PROPANAMIDE is a synthetic organic compound that features a cyclopenta[b]thiophene core with a cyano group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(4-FLUOROPHENYL)PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Cyclopenta[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Cyano Group: This step may involve nucleophilic substitution reactions using cyanide sources.
Attachment of the Fluorophenyl Group: This can be done through coupling reactions such as Suzuki or Heck coupling.
Formation of the Propanamide Moiety: This step involves amide bond formation, typically using reagents like carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(4-FLUOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under various conditions (e.g., acidic, basic, or neutral).
Coupling: Palladium-catalyzed coupling reactions often use reagents like boronic acids, halides, and phosphine ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(4-FLUOROPHENYL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(4-CHLOROPHENYL)PROPANAMIDE: Similar structure with a chlorine atom instead of a fluorine atom.
N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(4-METHOXYPHENYL)PROPANAMIDE: Similar structure with a methoxy group instead of a fluorine atom.
Uniqueness
The uniqueness of N1-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-3-(4-FLUOROPHENYL)PROPANAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the fluorine atom, for example, can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C17H15FN2OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C17H15FN2OS/c18-12-7-4-11(5-8-12)6-9-16(21)20-17-14(10-19)13-2-1-3-15(13)22-17/h4-5,7-8H,1-3,6,9H2,(H,20,21) |
InChI Key |
DVKQGMLXEAJDLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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